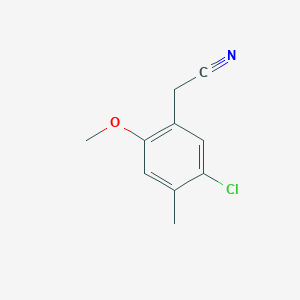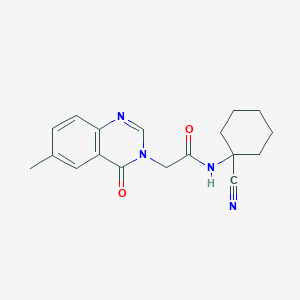
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用机制
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain. By binding to the AMPA receptor, this compound increases the receptor's sensitivity to glutamate, which is the primary neurotransmitter responsible for excitatory neurotransmission in the brain. This leads to an increase in synaptic plasticity, which is the ability of the brain to modify its neuronal connections in response to experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, an increase in the release of neurotransmitters such as dopamine and acetylcholine, and an increase in the number of dendritic spines, which are the sites of synaptic connections between neurons. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
实验室实验的优点和局限性
One of the advantages of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide for lab experiments is its ability to enhance cognitive function in animal models and humans. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of this compound is its potential toxicity at high doses. This makes it important to carefully monitor the dosage and duration of treatment in lab experiments.
未来方向
There are several future directions for N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide research. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to study the long-term effects of this compound on cognitive function and brain plasticity. Additionally, there is a need for further research on the safety and toxicity of this compound in humans. Finally, there is a need to develop more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves a multistep process that starts with the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the amine, which is then reacted with 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid to form this compound.
科学研究应用
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and humans. This compound has also been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-6-15-14(9-13)17(24)22(12-20-15)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJICSZYDDIYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
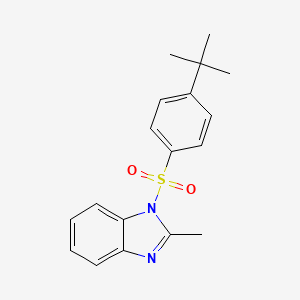
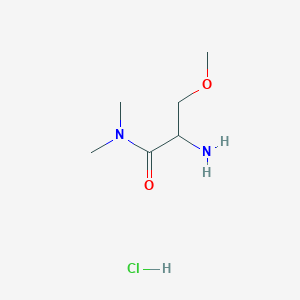
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)
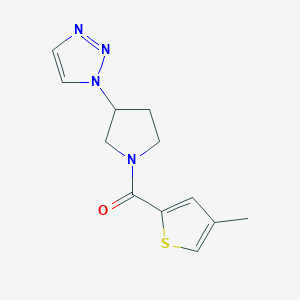
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)
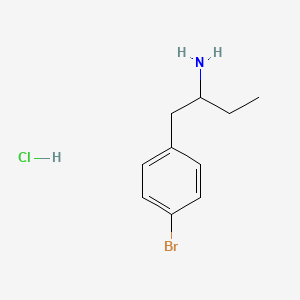
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2560997.png)
